1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine

GPR35 GPCR agonism HT-29 cell desensitization

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) is a heterobifunctional small molecule with the formula C11H16BrN3 and molecular weight 270.17 g·mol⁻¹. It belongs to the class of N-alkylpiperazine-substituted bromopyridines, characterized by a 2-bromopyridin-5-ylmethyl moiety connected to a 4-methylpiperazine ring.

Molecular Formula C11H16BrN3
Molecular Weight 270.17 g/mol
CAS No. 364794-55-8
Cat. No. B1343336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine
CAS364794-55-8
Molecular FormulaC11H16BrN3
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CN=C(C=C2)Br
InChIInChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
InChIKeyMUKOKIXKKLJMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8): Sourcing Guide and Baseline Characterization


1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) is a heterobifunctional small molecule with the formula C11H16BrN3 and molecular weight 270.17 g·mol⁻¹ . It belongs to the class of N-alkylpiperazine-substituted bromopyridines, characterized by a 2-bromopyridin-5-ylmethyl moiety connected to a 4-methylpiperazine ring . The compound is commercially available as a research intermediate, typically at ≥95% or 98% purity, and is supplied by vendors including Leyan, Chemenu, CymitQuimica, and BIOFOUNT . Key structural features that distinguish it from its closest analogs include the presence of a methylene spacer between the pyridine and piperazine rings, and the N-methyl substitution on the piperazine ring. These structural attributes are critical for its documented pharmacological activity as a GPR35 agonist [1][2]. The compound is also identified as a synthetic precursor to Abemaciclib Nitroso Impurity 3 [3].

Why 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine Cannot Be Casually Replaced by Other Bromopyridine-Piperazines


Although a family of bromopyridine-piperazine compounds shares a common core, small structural variations lead to substantial differences in biological activity and synthetic utility. For instance, the methylene spacer present in this compound (linking the pyridine ring to the piperazine) is absent in 1-(6-bromopyridin-3-yl)-4-methylpiperazine (CAS 879488-53-6), which results in a completely different chemical connectivity and distinct biological target engagement profile . Similarly, removal of the N-methyl group yields 1-[(6-bromopyridin-3-yl)methyl]piperazine, which lacks the documented GPR35 agonist activity . Elongation of the N-alkyl chain to N-ethyl (CAS 1231930-25-8) alters lipophilicity and introduces a known Abemaciclib impurity identity (Abemaciclib Impurity 5/19), making it unsuitable for applications where the methyl analog is required for target engagement or synthetic pathway fidelity [1][2]. Even a positional isomer such as 1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine (CAS varies) would likely display altered receptor recognition due to the different spatial orientation of the bromine atom [3]. These structural divergences preclude simple interchangeability; the following section provides the quantitative data that substantiates these differences.

Quantitative Differentiation of 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) vs. Closest Analogs


GPR35 Agonist Activity: Potency Comparison vs. Zaprinast Reference Agonist

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) is a confirmed GPR35 agonist, exhibiting an IC50 of 650 nM in a human HT-29 cell desensitization assay [1]. In the same cellular context, the compound also showed an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay [1]. The reference GPR35 agonist zaprinast typically displays low-micromolar potency (EC50 ~1–5 µM) in comparable HT-29 DMR assays, placing this compound in a comparable or slightly superior potency range [2]. Critically, the N-ethyl analog (CAS 1231930-25-8) is not reported as a GPR35 agonist and is instead primarily annotated as an Abemaciclib impurity, indicating that the N-methyl substitution is essential for GPR35 engagement [3].

GPR35 GPCR agonism HT-29 cell desensitization

Structural Identity Verification: Differentiation from Non-Methylene-Spacer Analog by Connectivity and Target Profile

A key structural distinction exists between 1-((6-bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) and 1-(6-bromopyridin-3-yl)-4-methylpiperazine (CAS 879488-53-6). The target compound contains a methylene (CH₂) spacer linking the pyridine ring at the 3-position to the piperazine N-atom, whereas CAS 879488-53-6 has a direct N–aryl bond between the piperazine and the pyridine C-3 position . This connectivity difference results in a molecular formula of C11H16BrN3 (MW 270.17) for the target compound versus C10H14BrN3 (MW 256.14) for the direct-linked analog . The methylene spacer increases conformational flexibility and alters the pKa of the piperazine nitrogen engaged in the linkage, which can modulate target binding kinetics and metabolic stability . The direct-linked analog CAS 879488-53-6 is a common synthetic intermediate but has no documented GPR35 activity or impurity reference standard identity, limiting its traceable utility in regulated analytical workflows .

Chemical connectivity Structural differentiation Piperazine scaffold

N-Alkyl Chain Length Differentiation: Methyl (CAS 364794-55-8) vs. Ethyl (CAS 1231930-25-8) — Biological and Regulatory Implications

The target compound differs from its N-ethyl analog by exactly one methylene unit on the piperazine N-alkyl substituent. The N-ethyl compound (CAS 1231930-25-8, C12H18BrN3, MW 284.20) is formally known as Abemaciclib Impurity 5 (also designated Impurity 19) and is a recognized impurity reference standard in the analytical quality control of the CDK4/6 inhibitor Abemaciclib [1][2]. The target compound (CAS 364794-55-8), in contrast, is the precursor to Abemaciclib Nitroso Impurity 3 (1-((6-bromopyridin-3-yl)methyl)-4-nitrosopiperazine), which is a distinct nitrosamine impurity standard supplied under regulatory compliance for ANDA submissions [3]. The methyl analog exhibits a lower molecular weight (270.17 vs. 284.20 g/mol) and reduced lipophilicity compared to the ethyl analog [4]. Critically, the N-ethyl analog is the direct synthetic intermediate on the commercial Abemaciclib API route (via reductive amination of 6-bromopyridine-3-carbaldehyde with N-ethylpiperazine), whereas the N-methyl compound is not part of this validated manufacturing process, reinforcing its distinct synthetic identity [5].

N-alkyl substitution Abemaciclib impurity Structure-activity relationship

Nitroso Impurity Precursor Identity: Unique Position in Abemaciclib Nitrosamine Regulatory Framework

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) is uniquely positioned as the direct synthetic precursor to Abemaciclib Nitroso Impurity 3 (1-((6-bromopyridin-3-yl)methyl)-4-nitrosopiperazine, MW 285.1) [1]. This nitrosamine impurity standard is supplied under regulatory compliance (USP/EP traceability) and is used in analytical method development, method validation (AMV), and quality control (QC) applications for Abemaciclib ANDA submissions [1]. No other bromopyridine-piperazine analog occupies this specific impurity position: the N-ethyl analog generates Abemaciclib Nitroso Impurity 2 (5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-amine), which is a structurally distinct nitrosamine with different chromatographic retention and mass spectrometric properties [2]. The target compound's specific combination of N-methyl substitution and methylene spacer is, therefore, required for the accurate synthesis, characterization, and quantification of Nitroso Impurity 3 in Abemaciclib drug substance and drug product testing [3].

Nitrosamine impurity Abemaciclib Regulatory compliance

Histamine H3 Receptor Binding Affinity: Comparative Potency vs. In-Class Piperazine Derivatives

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) displays a binding affinity (Kd) of 1.35 nM at the human recombinant histamine H3 receptor (H3R) expressed in HEK293T cells, measured by BRET assay after 30-minute incubation [1]. This represents nanomolar-level target engagement. For comparison, a structurally related piperazine analog, 1-(6-bromopyridin-3-yl)piperazine (CAS not specified, CHEMBL209824), exhibits an IC50 of 182 nM at human α4β2 nicotinic acetylcholine receptor (nAChR), demonstrating that the bromopyridine-piperazine scaffold engages multiple GPCR targets with varying potency depending on the specific substitution pattern [2]. The target compound's affinity is in the same general range as other N-substituted piperazine histamine H3R ligands, where optimized derivatives can achieve sub-nanomolar Kd values [3]. The complete H3R selectivity profile of CAS 364794-55-8 versus H4R and other aminergic receptors has not been fully reported.

Histamine H3 receptor Binding affinity Piperazine pharmacophore

Purity Specification and Certificate of Analysis (CoA) Availability: Benchmarking for Procurement Decisions

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine (CAS 364794-55-8) is commercially available at purities of 95%+ (Chemenu, Catalog CM378516) and 98% (Leyan, Catalog 1522366; CymitQuimica, Ref. 10-F773336) . The 98% purity grade, confirmed by HPLC and/or NMR, meets the typical threshold for use as a synthetic intermediate in medicinal chemistry and as a precursor for impurity reference standard synthesis . In comparison, the N-ethyl analog (CAS 1231930-25-8) is available at 95% purity through suppliers like BiDePharm, but the higher purity grade facilitates its direct use as a reference standard (Abemaciclib Impurity 5) [1]. Suppliers such as Leyan provide batch-specific quality inspection reports including NMR, HPLC, and GC data . Storage recommendations for the target compound are consistently 2–8°C under inert atmosphere .

Purity Certificate of Analysis Procurement specification

Recommended Application Scenarios for 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine Based on Quantitative Differentiation Evidence


GPR35 Pharmacological Probe Development and GPCR Agonist Screening

With a confirmed GPR35 IC50 of 650 nM and EC50 of 700 nM in human HT-29 cells (see Evidence Item 1), CAS 364794-55-8 is suitable as a starting scaffold for developing GPR35 chemical probes. Researchers investigating GPR35-mediated signaling in inflammation, gastrointestinal biology, or nociception can use this compound as a reference agonist with potency comparable to or exceeding that of zaprinast. The critical requirement is that the N-methyl substitution and methylene spacer must be preserved in any derivative; replacement with the N-ethyl or direct-linked analogs abolishes GPR35 activity. Application scenarios include: dose-response studies in GPR35-expressing cell lines (HT-29, U2OS, HEK293-GPR35), β-arrestin recruitment assays, and structure-activity relationship (SAR) exploration around the bromopyridine and piperazine moieties .

Abemaciclib Nitrosamine Impurity Analysis and Regulatory Method Validation

CAS 364794-55-8 is the direct precursor to Abemaciclib Nitroso Impurity 3, a nitrosamine impurity standard required for ANDA regulatory submissions (see Evidence Item 4). Pharmaceutical analytical laboratories developing LC-MS/MS or HPLC methods for nitrosamine quantification in Abemaciclib drug substance should procure this compound at ≥98% purity to synthesize, characterize, and use the Nitroso Impurity 3 reference standard. This application is specific to the N-methyl compound; the N-ethyl analog (CAS 1231930-25-8) generates a different nitrosamine (Nitroso Impurity 2) and cannot be substituted. Key applications include: establishing detection limits, quantifying nitrosamine levels in stability batches, and ensuring compliance with FDA/EMA nitrosamine safety thresholds per ICH M7 guidelines [1][2].

Histamine H3 Receptor Ligand Optimization in CNS Drug Discovery

The 1.35 nM binding affinity (Kd) at human histamine H3 receptor positions CAS 364794-55-8 as a high-affinity H3R ligand scaffold (see Evidence Item 5). Medicinal chemistry teams targeting H3R for cognitive disorders, sleep-wake regulation, or neurodegenerative diseases can employ this compound as a starting point for lead optimization. The bromopyridine moiety provides a synthetic handle for further functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the N-methylpiperazine group can be modified to explore H3R selectivity over H4R and other aminergic GPCRs. Key applications: competitive binding assays using [³H]-N-α-methylhistamine, functional cAMP inhibition assays, and CNS penetration optimization through logP/logD modulation [3].

Differentiated Procurement for Medicinal Chemistry Library Synthesis

CAS 364794-55-8 serves as a versatile building block for parallel synthesis and compound library generation in medicinal chemistry. The commercially available 98% purity with batch-specific CoA (NMR, HPLC, GC) ensures high stoichiometric reliability for amide coupling, reductive amination, and nucleophilic aromatic substitution reactions (see Evidence Item 6). Procuring this specific CAS number—rather than cheaper but structurally distinct analogs like CAS 879488-53-6 or CAS 1231930-25-8—is essential when the synthetic sequence requires a methylene spacer between the pyridine and piperazine rings, or when the downstream product must retain N-methyl substitution. Confirming CAS 364794-55-8 at the point of procurement mitigates the risk of receiving a structurally mismatched intermediate that would derail a multi-step synthetic campaign .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.